molecular formula C11H13N3O2 B1357729 5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine CAS No. 1016749-64-6

5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine

Cat. No. B1357729
CAS RN: 1016749-64-6
M. Wt: 219.24 g/mol
InChI Key: QBXMTWRMEHRPCR-UHFFFAOYSA-N
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Description

5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine is a compound used for proteomics research applications . Its molecular formula is C11H13N3O2 and has a molecular weight of 219.24 .

Scientific Research Applications

Antimicrobial Activities

Research has shown that derivatives of 1,3,4-oxadiazol-2-amine, including those with 4-methoxyphenyl groups, exhibit significant antimicrobial activities. Bektaş et al. (2007) synthesized various derivatives and found them to have good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, a 2020 study by Aghekyan et al. involved the synthesis of novel 1,3,4-oxadiazoles with antibacterial properties (Aghekyan et al., 2020).

Antiproliferative and Anticancer Activity

Compounds containing the 1,3,4-oxadiazol-2-amine structure have been explored for their potential antiproliferative and anticancer activities. Liszkiewicz et al. (2003) synthesized derivatives that showed cytotoxic activity against various human tumor cell lines (Liszkiewicz et al., 2003). Ahsan et al. (2018) also reported the antiproliferative activity of N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine derivatives against multiple cancer cell lines (Ahsan et al., 2018).

Antibacterial and Antifungal Activities

The synthesis of 1,3,4-oxadiazole derivatives has been linked to enhanced antibacterial and antifungal activities. For instance, Sharma et al. (2014) synthesized compounds that exhibited significant antibacterial and antifungal activity (Sharma et al., 2014). This supports the potential use of these compounds in combating various microbial infections.

Cytotoxic Evaluation

The cytotoxic properties of 1,3,4-oxadiazole derivatives have been studied, indicating potential applications in cancer therapy. Adimule et al. (2014) synthesized novel derivatives with 5-phenyl thiophene moiety, showing cytotoxicity against different cancer cell lines (Adimule et al., 2014).

properties

IUPAC Name

5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-15-9-5-2-8(3-6-9)4-7-10-13-14-11(12)16-10/h2-3,5-6H,4,7H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXMTWRMEHRPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602734
Record name 5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016749-64-6
Record name 5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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